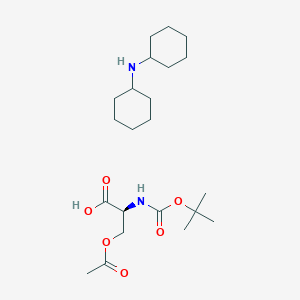

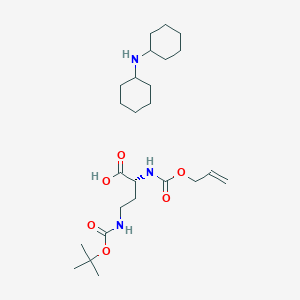

Dicyclohexylamine (R)-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

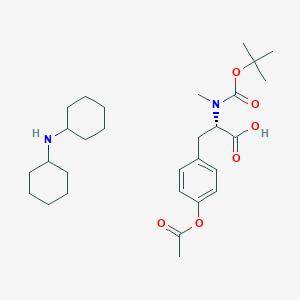

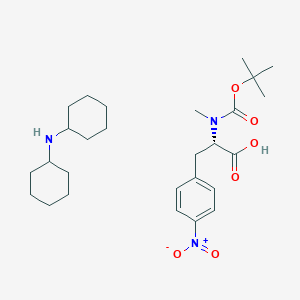

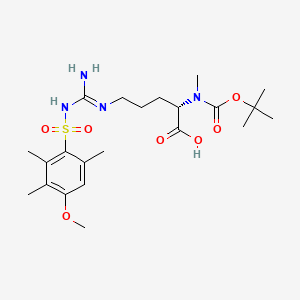

The compound is a derivative of dicyclohexylamine, which is a secondary amine with two cyclohexyl groups. The compound also contains allyloxy carbonyl and tert-butoxycarbonyl groups, which are commonly used in organic synthesis as protecting groups for amines .

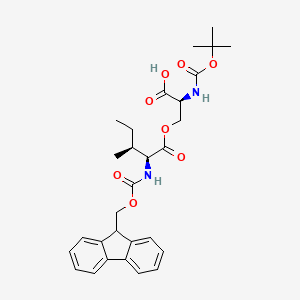

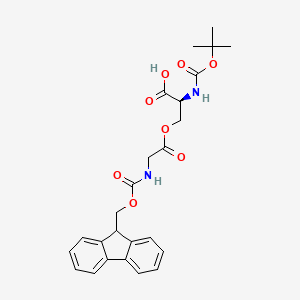

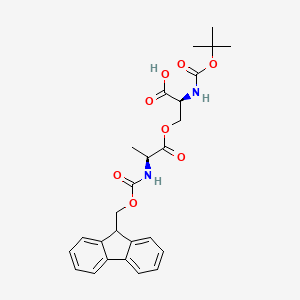

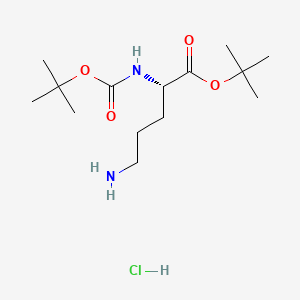

Molecular Structure Analysis

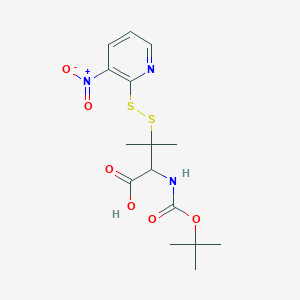

The molecular structure would likely be complex due to the presence of multiple functional groups. The cyclohexyl groups would add significant steric bulk, and the Boc group is also quite large .Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The Boc group could be removed under acidic conditions, and the allyloxy group could potentially undergo a Claisen rearrangement .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its large size and the presence of multiple functional groups .科学的研究の応用

Synthesis and Characterization

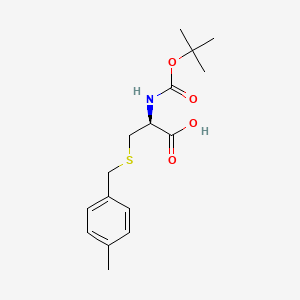

Derivative Formation : The acylation of histidine with di-tert-butyl and di-tert-amyl pyrocarbonates has resulted in Nα,Nim-di-tert-alkoxycarbonyl derivatives. Among these, the Nα,Nim-di-tert-butoxycarbonyl derivative was crystallized, forming salts with dicyclohexylamine, highlighting its utility in producing crystalline forms of amino acid derivatives (Pozdnev, 1980).

Crystal Structure Analysis : The crystal structure of dicyclohexylaminium (2S,3R)-2-[(tert-butoxycarbonyl)amino]-3-hydroxybutanoate has been determined, revealing a network of hydrogen bonds leading to chains of ions. This work underlines the importance of dicyclohexylamine derivatives in understanding molecular interactions and structure (Bryndal & Lis, 2007).

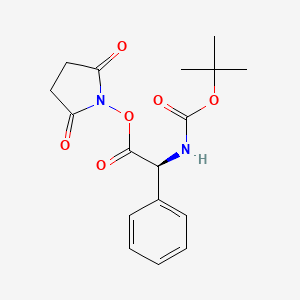

Synthesis of Blocked Amino Acids : Biphenylisopropyloxycarbonyl-blocked amino acids were synthesized as their dicyclohexylamine salts, demonstrating a method for regenerating Bpoc-amino acids from their salts and ensuring syntheses are free from racemization (Feinberg & Merrifield, 1972).

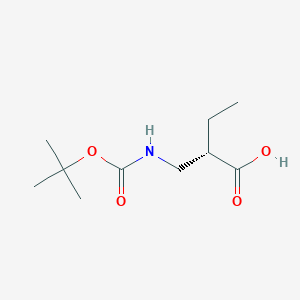

Asymmetric Synthesis of β-Amino Acid Derivatives : The synthesis of unsaturated β-amino acid derivatives from lithium (α-methylbenzyl)allylamide and (E,E)-tert-butyl hex-2,4-dienoate has been achieved, illustrating the potential of dicyclohexylamine derivatives in asymmetric synthesis and the production of biologically relevant molecules (Davies, Fenwick, & Ichihara, 1997).

Antibacterial Compound Synthesis : Stereocontrolled synthesis of tricyclic carbapenem (5-azatrinem) derivatives, where a piperidine ring is condensed to the carbapenem skeleton, was achieved starting from an acetoxyazetidinone chiron. This process emphasizes the role of dicyclohexylamine derivatives in the development of new antibacterial agents (Mori, Somada, & Oida, 2000).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O6.C12H23N/c1-5-8-20-12(19)15-9(10(16)17)6-7-14-11(18)21-13(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2/t9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHPSLKRGKRCQH-SBSPUUFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@H](C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H45N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743379 |

Source

|

| Record name | (2R)-4-[(tert-Butoxycarbonyl)amino]-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dicyclohexylamine (R)-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate | |

CAS RN |

350820-59-6 |

Source

|

| Record name | (2R)-4-[(tert-Butoxycarbonyl)amino]-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-3-[(4-Chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613628.png)